Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl-
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Overview
Description
Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- is a complex organic compound with the molecular formula C16H18ClNO2 This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 5-chloro-2-[(2-hydroxypropyl)methylamino] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrobenzaldehyde and phenylmethanone.
Reduction: The nitro group in 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the 2-hydroxypropyl group.
Condensation: Finally, the alkylated amine is condensed with phenylmethanone under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reduction, alkylation, and condensation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but lacks the 2-hydroxypropyl group.
Methanone, [5-chloro-2-(ethylamino)phenyl]phenyl-: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl- is unique due to the presence of the 2-hydroxypropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61554-17-4 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
[5-chloro-2-[2-hydroxypropyl(methyl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18ClNO2/c1-12(20)11-19(2)16-9-8-14(18)10-15(16)17(21)13-6-4-3-5-7-13/h3-10,12,20H,11H2,1-2H3 |
InChI Key |
GVXNKRHZBMEOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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